2-(Methoxymethyl)benzene-1-sulfonamide
Overview
Description
2-(Methoxymethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(methoxymethyl)benzenesulfonamide . The InChI code for this compound is 1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 201.25 .Scientific Research Applications
Cytotoxicity and Enzyme Inhibition
A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines. These compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating potential as lead molecules for further investigations due to their tumor selectivity and superior enzyme inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).
Herbicidal Activity
Yoshimura et al. (2011) prepared a novel series of sulfonanilides featuring a pyrimidinyl-containing group, assessing their herbicidal activities against paddy weeds. The study identified specific structural modifications that enhance herbicidal effectiveness, with certain methoxymethyl derivatives showing excellent pre-emergence activity without harming rice plants (Yoshimura et al., 2011).
Antimicrobial and Antioxidant Properties
Research by Fatima et al. (2013) focused on synthesizing N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, exploring their antioxidant activities. These compounds were found to inhibit acetylcholinesterase enzyme effectively, suggesting their potential for therapeutic use (Fatima et al., 2013).
Synthesis and Crystallography
A study by You et al. (2008) detailed the crystal structure of a sulfonamide derivative, highlighting the weak intermolecular interactions that stabilize the crystal structure. This research contributes to understanding the molecular configurations that may influence the biological activities of sulfonamide compounds (You et al., 2008).
Nonlinear Optical Properties
Shahid et al. (2018) synthesized a Sulfadiazine-Ortho-Vanillin Schiff base, conducting various spectroscopic and computational studies to explore its properties. The research demonstrated the compound's potential in developing non-linear optical materials, highlighting the influence of solvent polarity on its nonlinear optical responses (Shahid et al., 2018).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, vapors, mist, or gas, and to ensure adequate ventilation .
Properties
IUPAC Name |
2-(methoxymethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPCNAHWOMHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.